molecular formula C12H12BrN3O B13685943 (E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one

(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B13685943
M. Wt: 294.15 g/mol
InChI Key: KUKAXAKQBNNOOB-UHFFFAOYSA-N
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Description

(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound with a unique structure that includes a bromine-substituted imidazo[1,2-a]pyridine ring and a dimethylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Bromination: The imidazo[1,2-a]pyridine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of the Propenone Moiety: The final step involves the condensation of the brominated imidazo[1,2-a]pyridine with a dimethylamino-substituted propenone precursor under basic conditions, such as using sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous solvents under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Carried out in polar solvents like ethanol or acetonitrile, often with heating to facilitate the reaction.

Major Products

    Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: Results in the corresponding alcohol or amine derivatives.

    Substitution: Produces various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one
  • (E)-1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one
  • (E)-1-(6-Iodoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one

Uniqueness

The presence of the bromine atom in (E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C12H12BrN3O/c1-15(2)6-5-11(17)10-7-14-12-4-3-9(13)8-16(10)12/h3-8H,1-2H3

InChI Key

KUKAXAKQBNNOOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

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